(2S,5S)-2,5-Dimethylpiperazine dihydrochloride
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Overview
Description
(2S,5S)-2,5-Dimethylpiperazine dihydrochloride is a chiral compound with the molecular formula C6H15Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The (2S,5S) configuration indicates the specific stereochemistry of the compound, which is important for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylpiperazine dihydrochloride typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of 2,5-hexanedione using a stereoselective catalyst or enzyme. For example, the reduction can be carried out using a dehydrogenase enzyme from Saccharomyces cerevisiae, which provides high enantioselectivity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or chemical catalysts to achieve the desired stereochemistry. The process typically includes steps such as the preparation of the precursor, the reduction reaction, and the purification of the final product to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-Dimethylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones, while reduction may produce various amine derivatives
Scientific Research Applications
(2S,5S)-2,5-Dimethylpiperazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-Dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, the compound may interact with enzymes involved in metabolic pathways, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (2S,5S)-2,5-Dimethylpiperazine dihydrochloride include:
- (2S,5S)-Hexanediol
- (2S,5S)-5-Carboxymethylproline
- (2S,5S)-1-Benzyl-2,5-dimethyl-piperazine dihydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of two methyl groups on the piperazine ring. This unique structure contributes to its distinct chemical properties and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S,5S)-2,5-dimethylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTVEDVYURXGPS-USPAICOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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